N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is a synthetic compound that belongs to the benzothiazole family. Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide typically involves the reaction of 2-aminobenzothiazole with a suitable fluorinated acylating agent. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide (DMF) as the solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer fluorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.
Scientific Research Applications
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antidiabetic activities.
Industry: Utilized in the development of new materials with specific properties, such as optical materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share the benzothiazole core but differ in their substituents, leading to different biological activities.
2-arylbenzothiazoles: Known for their anticancer properties and used in medicinal chemistry.
Uniqueness
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide is unique due to its tetrafluoro and methoxy substituents, which impart distinct chemical and biological properties. These substituents can enhance the compound’s stability, bioavailability, and interaction with molecular targets.
Properties
Molecular Formula |
C11H8F4N2O2S |
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Molecular Weight |
308.25 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2,3,3,3-tetrafluoro-2-methoxypropanamide |
InChI |
InChI=1S/C11H8F4N2O2S/c1-19-10(12,11(13,14)15)8(18)17-9-16-6-4-2-3-5-7(6)20-9/h2-5H,1H3,(H,16,17,18) |
InChI Key |
PYXNFVUWFGNCQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(C(=O)NC1=NC2=CC=CC=C2S1)(C(F)(F)F)F |
Origin of Product |
United States |
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